N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE
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Overview
Description
N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE is a compound that features a benzotriazole moiety linked to a phenylacetamide group. Benzotriazole derivatives are known for their versatile chemical properties and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 1H-benzotriazole with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield N-oxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties.
Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.
Tolyltriazole: A benzotriazole derivative with a tolyl group, used as a corrosion inhibitor.
Uniqueness
N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of a benzotriazole moiety and a phenylacetamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in simpler benzotriazole derivatives .
Properties
IUPAC Name |
N-[4-(benzotriazole-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10(20)16-12-8-6-11(7-9-12)15(21)19-14-5-3-2-4-13(14)17-18-19/h2-9H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNAYTRGOLJFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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